molecular formula C31H35ClF2N8O2S B12397689 Trk/alk-IN-1

Trk/alk-IN-1

Cat. No.: B12397689
M. Wt: 657.2 g/mol
InChI Key: NZIBMWIIYQHEQI-MHZLTWQESA-N
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Description

Trk/alk-IN-1 is a potent dual inhibitor of tropomyosin receptor kinase (TRK) and anaplastic lymphoma kinase (ALK). These kinases are implicated in various malignancies, making this compound a valuable compound in cancer research and treatment .

Preparation Methods

The synthesis of Trk/alk-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy .

Chemical Reactions Analysis

Trk/alk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Trk/alk-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and ALK kinases. In biology and medicine, it is employed in cancer research to understand the molecular mechanisms of kinase inhibition and to develop targeted therapies. In the industry, this compound is used in the development of new drugs and therapeutic agents .

Mechanism of Action

Trk/alk-IN-1 functions as an ATP competitor, inhibiting the activity of TRK and ALK kinases. This inhibition suppresses cancer cell proliferation by blocking downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. The inhibition of these pathways shifts the balance in favor of apoptosis, resulting in tumor shrinkage .

Comparison with Similar Compounds

Trk/alk-IN-1 is compared with other similar compounds such as larotrectinib, entrectinib, and repotrectinib. While these compounds also inhibit TRK and ALK kinases, this compound is unique in its dual inhibition capability and its efficacy against multiple drug-resistant mutations. This makes it a valuable compound in overcoming resistance in cancer treatment .

Properties

Molecular Formula

C31H35ClF2N8O2S

Molecular Weight

657.2 g/mol

IUPAC Name

(2S)-1-[5-chloro-2-(3,5-difluoroanilino)pyrimidin-4-yl]-N-[4-(4-methylpiperazin-1-yl)-3-(thiomorpholine-4-carbonyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H35ClF2N8O2S/c1-39-7-9-40(10-8-39)26-5-4-22(18-24(26)30(44)41-11-13-45-14-12-41)36-29(43)27-3-2-6-42(27)28-25(32)19-35-31(38-28)37-23-16-20(33)15-21(34)17-23/h4-5,15-19,27H,2-3,6-14H2,1H3,(H,36,43)(H,35,37,38)/t27-/m0/s1

InChI Key

NZIBMWIIYQHEQI-MHZLTWQESA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)[C@@H]3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6

Origin of Product

United States

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